2,3,4,6-tetra-O-acetyl-D-galactopyranose (CAS 47339-09-3) is a highly versatile, selectively deprotected carbohydrate building block. Featuring a free anomeric hydroxyl group at the C1 position alongside fully acetylated C2, C3, C4, and C6 positions, it serves as an optimal precursor for the synthesis of complex glycosides and oligosaccharides . In procurement and process chemistry, it is primarily valued because it bypasses the need for selective anomeric deprotection of fully acetylated sugars, allowing direct, on-demand conversion into highly reactive glycosyl donors, such as trichloroacetimidates or fluorides, while maintaining excellent shelf stability[1].
Generic substitution with the fully protected analog, 1,2,3,4,6-penta-O-acetyl-D-galactopyranose, fails in process efficiency because it forces chemists to perform a time-consuming selective anomeric deprotection (e.g., using hydrazine acetate), which reduces overall yield and introduces purification bottlenecks [1]. Conversely, substituting with pre-activated donors like acetobromogalactose introduces severe supply chain vulnerabilities; such halides are highly moisture-sensitive, degrade rapidly via hydrolysis, and require freezer storage with calcium carbonate stabilizers . Furthermore, glycosyl halides restrict downstream coupling to Koenigs-Knorr conditions requiring toxic, stoichiometric heavy metals, whereas the tetra-acetate enables modern, heavy-metal-free Schmidt glycosylation .
Utilizing 1,2,3,4,6-penta-O-acetyl-D-galactopyranose as a starting material requires a selective anomeric deprotection step—typically utilizing hydrazine acetate or ethylenediamine—to expose the C1-OH group. This reaction requires approximately 4 hours of heating at 40 °C and results in a ~9-10% yield loss during isolation [1]. Procuring 2,3,4,6-tetra-O-acetyl-D-galactopyranose directly eliminates this entire synthetic step, allowing immediate, quantitative conversion to activated glycosyl donors[2].
| Evidence Dimension | Synthesis steps and yield loss prior to donor activation |
| Target Compound Data | 0 additional steps, 0% yield loss prior to activation |
| Comparator Or Baseline | 1,2,3,4,6-penta-O-acetyl-D-galactopyranose (1 additional step, ~9-10% yield loss) |
| Quantified Difference | Eliminates 4 hours of processing time and ~10% material loss. |
| Conditions | Preparation of galactosyl donors for glycoconjugate synthesis. |
Buyers save significant labor, solvent, and purification costs by procuring the selectively deprotected building block.
The free anomeric hydroxyl of 2,3,4,6-tetra-O-acetyl-D-galactopyranose allows direct conversion to the corresponding trichloroacetimidate donor (Schmidt glycosylation). Comparative studies demonstrate that trichloroacetimidate donors typically achieve 80-95% yields in complex oligosaccharide synthesis using catalytic promoters (e.g., TMSOTf) . In contrast, relying on pre-formed acetobromogalactose (Koenigs-Knorr method) typically caps yields at 60-85% and requires stoichiometric, toxic heavy metal promoters (like silver or mercury salts) .
| Evidence Dimension | Typical glycosylation yield and promoter requirement |
| Target Compound Data | 80-95% typical yield (via trichloroacetimidate), catalytic promoter |
| Comparator Or Baseline | Acetobromogalactose (60-85% typical yield, stoichiometric heavy metal promoter) |
| Quantified Difference | ~10-20% higher glycosylation yield and elimination of toxic heavy metals. |
| Conditions | 1,2-trans-glycosidic linkage formation in complex oligosaccharide synthesis. |
Enables scalable, heavy-metal-free glycosylation with higher overall material recovery.
Pre-activated glycosyl donors such as acetobromogalactose are highly sensitive to moisture, prone to rapid hydrolysis of the anomeric bromide, and require strict storage in a freezer (-20 °C) with stabilizers such as 2% CaCO3 . 2,3,4,6-tetra-O-acetyl-D-galactopyranose is a stable, crystalline solid that can be stored at standard cool temperatures (0-8 °C) without stabilizers, retaining its integrity indefinitely before on-demand activation.
| Evidence Dimension | Storage requirements and degradation profile |
| Target Compound Data | Stable at 0-8 °C, no stabilizers required, moisture-tolerant |
| Comparator Or Baseline | Acetobromogalactose (Requires freezer storage, moisture-sensitive, 2% CaCO3 stabilizer) |
| Quantified Difference | Eliminates the need for ultra-low temperature storage and stabilizer filtration prior to use. |
| Conditions | Long-term bulk storage and laboratory handling. |
Reduces supply chain cold-storage costs and prevents batch failures caused by degraded pre-activated donors.
In industrial pharmaceutical synthesis, avoiding toxic heavy metals is critical. 2,3,4,6-tetra-O-acetyl-D-galactopyranose is the preferred starting material because it can be rapidly converted to a trichloroacetimidate donor, which requires only catalytic amounts of Lewis acids (like TMSOTf or BF3·OEt2) for glycosylation, completely bypassing the stoichiometric silver or mercury salts required by glycosyl halides .
For the synthesis of complex natural product derivatives, such as squamocin glycoconjugates, the high beta-selectivity and high yield of the Schmidt glycosylation route are required. The tetra-acetate allows for the rapid, on-demand generation of the necessary trichloroacetimidate donor, ensuring efficient coupling to sterically hindered secondary alcohols [1].
2,3,4,6-tetra-O-acetyl-D-galactopyranose serves as the optimal precursor for generating O-glycosyl trichloroacetimidates, which uniquely react with ketones under acidic catalysis to form stable enol glycosides. Other donor classes, such as thioglycosides or glycosyl bromides, fail to yield these specific enol architectures, making the tetra-acetate essential for this specialized diagnostic application [2].